PH-002

Description

Contemporary Significance of Apolipoprotein E4 in Neurodegenerative Research

Apolipoprotein E (ApoE) is a crucial protein involved in lipid transport and metabolism within the brain and periphery. It plays a vital role in maintaining lipid homeostasis, repairing injured neurons, preserving synapto-dendritic connections, and scavenging toxins in the central nervous system (CNS). pnas.orgmdpi.commdpi.comnih.gov The gene encoding ApoE has three common variants: APOE ε2, APOE ε3, and APOE ε4, which result in three protein isoforms: ApoE2, ApoE3, and ApoE4. mdpi.comnih.govfrontiersin.org

Among these isoforms, ApoE4 holds significant contemporary significance in neurodegenerative research as it is the most prominent genetic risk factor for late-onset Alzheimer's disease (AD). mdpi.comnih.govfrontiersin.orgplos.orgnih.govmayoclinic.orgmdpi.comnih.gov The presence of the APOE ε4 allele is strongly associated with an increased risk of developing AD and a lower age of onset in a dose-dependent manner. plos.orgnih.govmayoclinic.orgmdpi.com Individuals with one copy of the APOE ε4 allele have a two to four times increased risk, while those with two copies have an eight to twelve times higher risk compared to individuals without this allele. plos.orgmayoclinic.orgmdpi.com While ApoE2 is considered protective against AD, ApoE3 appears to have a neutral effect on AD risk. plos.orgmayoclinic.org

Beyond AD, ApoE4 has also been implicated in increasing the risk or severity of other neurological conditions, including Parkinson's disease, traumatic brain injury, stroke, and amyotrophic lateral sclerosis, highlighting its broad involvement in neuropathology. pnas.orgmdpi.comnih.govfrontiersin.org

Overview of Apolipoprotein E4 Pathophysiology in Neurological Disorders

The detrimental effects of ApoE4 in neurological disorders are linked to its unique structural properties and subsequent aberrant functions compared to ApoE2 and ApoE3. ApoE4 is prone to adopting a pathological conformation involving intramolecular domain interaction between its amino-terminal and carboxyl-terminal domains. nih.govresearchgate.net This structural difference is thought to drive several pathological processes. pnas.org

ApoE4's involvement in neuropathology is multifaceted and can occur through both amyloid-beta (Aβ)-dependent and Aβ-independent pathways. pnas.orgnih.govmdpi.com ApoE4 can promote the aggregation and reduce the clearance of Aβ peptides, particularly Aβ42, contributing to the formation of amyloid plaques, a hallmark of AD. mdpi.comnih.govfrontiersin.orgplos.orgmdpi.com

Furthermore, ApoE4 exacerbates tau pathology by promoting the hyperphosphorylation and aggregation of tau protein, leading to the formation of neurofibrillary tangles, another key pathological feature of AD. mdpi.commdpi.comfrontiersin.orgplos.orgnih.govfrontiersin.orgmdpi.com This effect on tau pathology may occur independently of Aβ accumulation. plos.org

ApoE4 also influences neuroinflammation, primarily by modulating the activity of glial cells, such as microglia and astrocytes. mdpi.commdpi.comnih.gov ApoE4 can drive a pro-inflammatory state in these cells, impair their ability to clear pathological proteins and debris, and disrupt lipid metabolism, contributing to neuronal damage and synaptic dysfunction. mdpi.commdpi.commdpi.com

Additionally, neuronal ApoE4 has been shown to be more neurotoxic than astrocytic ApoE4 and can directly lead to neuronal degeneration, impair synaptic function, and disrupt intracellular trafficking. frontiersin.orgnih.govnih.gov The impaired intracellular trafficking of ApoE4, particularly its retention in the endoplasmic reticulum and Golgi apparatus, is linked to its domain interaction and may contribute to the generation of neurotoxic ApoE4 fragments. nih.govnih.gov

Historical Context of Therapeutic Strategies Targeting Apolipoprotein E4

Given the strong association of ApoE4 with neurodegenerative diseases, particularly AD, therapeutic strategies targeting ApoE4 have been explored for several years. Historically, much of the focus in AD therapeutics has been on targeting Aβ accumulation, but the limited success of these approaches has highlighted the need for alternative strategies. miami.edu

Early therapeutic concepts aimed at mitigating the detrimental effects of ApoE4 included inhibiting the proteases responsible for generating toxic ApoE4 fragments or blocking the interaction of these fragments with mitochondria. pnas.org Another approach involved attempting to increase the number and activity of neuronal mitochondria to counteract the energy disruption caused by ApoE4. pnas.org

The understanding of ApoE4's pathological conformation, specifically its intramolecular domain interaction, led to the concept of using "structure correctors." pnas.orgresearchgate.net These small molecules aim to alter the conformation of ApoE4 to an ApoE3-like state, thereby preventing the aberrant interactions and downstream toxic effects. pnas.orgresearchgate.net The identification of prototype structure correctors like GIND-25 marked an early step in this direction. frontiersin.orgmdpi.comresearchgate.net

Other historical and ongoing strategies have included modulating ApoE levels, influencing its lipidation status, and exploring gene editing techniques to convert the APOE ε4 allele to a less risky isoform like APOE ε2 or APOE ε3. frontiersin.orgnih.govmdpi.com

Current Research Focus and Unmet Needs in Apolipoprotein E4-Related Disease Modulation

Current research in ApoE4-related disease modulation continues to build upon the understanding of its multifaceted pathological roles. There is a significant focus on developing therapies that directly address the toxic gain-of-function properties of ApoE4. nih.govmdpi.com

Key areas of current research include:

ApoE4 Structure Correction: Developing small molecules that can specifically bind to ApoE4 and correct its pathological conformation to an ApoE3-like state. nih.govresearchgate.netmdpi.com This approach aims to prevent domain interaction and restore normal ApoE function. nih.govresearchgate.net

Reducing ApoE4 Levels: Investigating strategies to lower the expression or enhance the clearance of ApoE4. This includes the use of antisense oligonucleotides (ASOs) or small interfering RNAs (siRNAs) to reduce APOE4 gene expression, as well as antibodies targeting ApoE4. frontiersin.orgnih.govmdpi.com

Modulating ApoE-Mediated Pathways: Targeting downstream pathways affected by ApoE4, such as neuroinflammation, mitochondrial dysfunction, and impaired lipid metabolism. pnas.orgmdpi.commdpi.comnih.govmdpi.comuc.pt

Gene Editing: Further exploring gene editing techniques like CRISPR/Cas9 to modify the APOE ε4 allele. nih.govmdpi.com

Despite the progress, significant unmet needs remain. There is a need for therapies that can effectively target ApoE4's diverse pathological mechanisms simultaneously. mdpi.com Developing small molecules that can cross the blood-brain barrier and specifically target neuronal ApoE4 is also a challenge. Furthermore, there is a critical need for clinical trials specifically designed for individuals carrying the APOE ε4 allele, particularly homozygotes, given their high risk and the potential for a newly defined genetic form of AD in this population. miami.edunih.gov Understanding the precise molecular mechanisms by which ApoE4 interacts with other factors and pathways to cause disease is still an active area of investigation. frontiersin.orgmdpi.com

Introduction to PH-002 as a Novel Investigational Compound in the Field of Neurotherapeutics

This compound is an investigational small molecule that has emerged in the field of neurotherapeutics, specifically in the context of targeting Apolipoprotein E4-related pathologies. Research indicates that this compound functions as an ApoE4 structure corrector, aiming to mitigate the detrimental effects associated with the ApoE4 isoform. nih.govresearchgate.netmdpi.comnih.govbiorxiv.orgtargetmol.comresearchgate.net

This compound is a phthalazinone derivative and has been identified through high-throughput screening and subsequent structure-activity relationship studies based on a prototype compound like CB9032258. nih.govresearchgate.netresearchgate.net Its mechanism of action involves inhibiting the intramolecular domain interaction characteristic of ApoE4. nih.govresearchgate.nettargetmol.com By disrupting this pathological conformation, this compound is proposed to convert ApoE4 to an ApoE3-like state. researchgate.netbiorxiv.org

Preclinical studies have investigated the effects of this compound in various in vitro and in vivo models expressing ApoE4. These studies have provided insights into its potential therapeutic utility by demonstrating its ability to reverse several ApoE4-induced deficits at the cellular and functional levels. nih.govresearchgate.netmdpi.comnih.govbiorxiv.orgtargetmol.comresearchgate.net The introduction of this compound represents an effort to develop targeted therapies that address the structural basis of ApoE4's pathogenicity. pnas.orgnih.govresearchgate.netnih.gov

Data Table: Summary of In Vitro Effects of this compound on ApoE4-Expressing Cells

| Assay | Model System | Observed Effect of this compound | Reference |

| FRET Assay (Domain Interaction) | GFP-apoE4-eDHFR expressing Neuro-2a cells | Inhibits domain interaction (IC50: 116 nM) | nih.govtargetmol.comresearchgate.net |

| Mitochondrial COX1 Levels | ApoE4-expressing Neuro-2a cells, Primary neurons | Increases COX1 levels | nih.govtargetmol.comresearchgate.net |

| Mitochondrial Motility | ApoE4-expressing cells | Enhances mitochondrial motility | nih.govtargetmol.com |

| Neurite Outgrowth | ApoE4-expressing Neuro-2a cells | Rescues impairment, promotes neurite outgrowth | nih.govresearchgate.netnih.govtargetmol.comresearchgate.net |

| Dendritic Spine Development | Primary hippocampal neurons from NSE-apoE4 mice | Increases dendritic spine density | nih.govresearchgate.netnih.govtargetmol.comresearchgate.net |

| Intracellular Trafficking | EGFP-apoE4 expressing Neuro-2a cells, Primary neurons | Rescues impaired trafficking in ER and Golgi apparatus | nih.govnih.gov |

| Pro-inflammatory Phenotype | [APOE4/E4] astrocytes | Significantly reduces pro-inflammatory phenotype | biorxiv.org |

| TAGLN3 Expression | [APOE4/E4] astrocytes | Significantly induces TAGLN3 expression | biorxiv.org |

| p50 and p52 Levels | [APOE4/E4] astrocytes | Reduces levels of p50 and p52 | biorxiv.org |

| Toxic ApoE4 Fragments | Human iPSC-derived neurons expressing ApoE4 | Reduction in toxic ApoE4 fragments | researchgate.netmdpi.com |

| GABAergic Neurons/GAD67 | Human iPSC-derived neurons expressing ApoE4 | Increase in GABAergic neurons and GAD67 levels | researchgate.netmdpi.com |

| Hyperphosphorylated Tau | Human iPSC-derived neurons expressing ApoE4 | Decrease in hyperphosphorylated tau | researchgate.netmdpi.com |

| Aβ Production (Aβ40, Aβ42) | Human iPSC-derived neurons expressing ApoE4 | Reduction in Aβ40 and Aβ42 levels | mdpi.com |

Note: This table is based on detailed research findings from the cited sources.

Propriétés

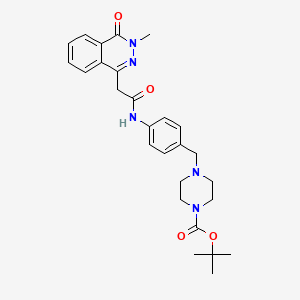

IUPAC Name |

tert-butyl 4-[[4-[[2-(3-methyl-4-oxophthalazin-1-yl)acetyl]amino]phenyl]methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N5O4/c1-27(2,3)36-26(35)32-15-13-31(14-16-32)18-19-9-11-20(12-10-19)28-24(33)17-23-21-7-5-6-8-22(21)25(34)30(4)29-23/h5-12H,13-18H2,1-4H3,(H,28,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXXTLWPQMHHDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)NC(=O)CC3=NN(C(=O)C4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of Action of Ph-002

Direct Molecular Target Engagement of PH-002

This compound functions through direct interaction with the ApoE4 protein, specifically targeting a key structural feature that distinguishes it from other ApoE isoforms.

Specific Inhibition of Apolipoprotein E4 Intramolecular Domain Interaction in Neuronal Cells

A central pathological feature of ApoE4 is an intramolecular domain interaction between its amino-terminal and carboxyl-terminal domains. chem960.comidrblab.net This interaction leads to a more compact conformation of ApoE4 compared to the more open structures of ApoE2 and ApoE3. chem960.com This aberrant domain interaction in ApoE4 is facilitated by the presence of Arginine at position 112, which promotes the formation of a salt bridge between Arginine-61 in the amino-terminal domain and Glutamic acid-255 in the carboxyl-terminal domain. chem960.com

This compound acts as a specific inhibitor of this intramolecular domain interaction in neuronal cells. idrblab.netresearchgate.netresearchgate.netnih.govnih.govnih.gov Studies utilizing a FRET (Förster Resonance Energy Transfer) reporter assay have demonstrated the potency of this compound in disrupting this interaction, with an reported IC50 value of 116 nM. idrblab.netresearchgate.netresearchgate.netnih.govnih.gov

Elucidation of Binding Sites and Associated Structural Reconfiguration of Apolipoprotein E4

This compound directly binds to the ApoE4 protein. chem960.comresearchgate.netnih.govlabsolu.ca Experimental evidence from Electron Paramagnetic Resonance (EPR) studies indicates that this compound engages directly with the amino-terminal domain of ApoE4. chem960.comlabsolu.camdpi.com These studies, using a spin label at position 76 (located near the interface between the amino- and carboxyl-terminal domains), showed a concentration-dependent effect of this compound on the mobility of the spin label, confirming direct binding. chem960.comlabsolu.ca

Molecular docking studies have provided further insights into the potential binding site of this compound on ApoE4. Docking simulations suggest that this compound interacts within the 22-kDa amino-terminal region of human ApoE4, forming a binding pocket. chem960.comlabsolu.cabiorxiv.org Specific interactions with residues such as Arginine-61 and Glutamic acid-50 within this domain have been indicated. This direct binding and interaction within the amino-terminal domain are believed to be the mechanism by which this compound disrupts the intramolecular domain interaction of ApoE4. chem960.comlabsolu.ca

The consequence of this compound binding and the disruption of the intramolecular interaction is a structural reconfiguration of ApoE4. This compound is characterized as an ApoE4 structure corrector that effectively converts the pathological conformation of ApoE4 into a state that is structurally and functionally similar to the ApoE3 isoform. mdpi.com

Modulation of Intracellular Apolipoprotein E4 Dynamics

Beyond directly altering the conformation of ApoE4, this compound also influences the intracellular behavior and processing of the protein.

Restoration of Impaired Intracellular Trafficking of Apolipoprotein E4

ApoE4 expression is associated with impaired intracellular trafficking within neuronal cells. Compared to ApoE3, a larger fraction of newly synthesized ApoE4 molecules remains immobilized within the endoplasmic reticulum (ER) and Golgi apparatus, and their lateral motility in the Golgi is reduced. This impaired trafficking is a consequence of the aberrant intramolecular domain interaction of ApoE4.

Treatment with this compound has been shown to restore the intracellular trafficking of ApoE4. idrblab.netresearchgate.netbiorxiv.org Studies using fluorescence recovery after photobleaching (FRAP) have demonstrated that this compound rescues the impaired transit of ApoE4 through the secretory pathway in cultured neurons, bringing its trafficking dynamics closer to those observed for ApoE3 or the domain-interaction-deficient mutant ApoE4-R61T. This restoration of normal intracellular trafficking is a crucial aspect of how this compound mitigates the detrimental effects of ApoE4.

Influence on Apolipoprotein E4 Conformational State and Function (e.g., Conversion to an ApoE3-like State)

As highlighted earlier, a key effect of this compound is its ability to induce a conformational change in ApoE4, rendering it ApoE3-like. mdpi.com This conversion is directly linked to the disruption of the intramolecular domain interaction. chem960.comlabsolu.ca By interfering with the salt bridge and domain interaction characteristic of ApoE4, this compound promotes a more open conformation akin to that of ApoE3. chem960.commdpi.com This structural correction is not merely a physical change but also leads to functional consequences, effectively converting the pathological function of ApoE4 towards that of the neutral ApoE3 isoform.

Downstream Cellular Phenotypes and Functional Consequences

The structural correction and improved intracellular dynamics of ApoE4 induced by this compound lead to the rescue of several detrimental cellular phenotypes observed in ApoE4-expressing neurons and astrocytes.

In neuronal cells, this compound treatment has been shown to:

Increase levels of mitochondrial cytochrome c oxidase subunit 1 (COX1), a key component of the electron transport chain. chem960.comidrblab.netresearchgate.netresearchgate.netlabsolu.ca Studies in primary neurons from NSE-apoE4 transgenic mice demonstrated a significant increase in COX1 levels upon treatment with this compound. chem960.comresearchgate.netlabsolu.ca

Enhance mitochondrial motility. chem960.comidrblab.netnih.gov

Restore impaired neurite outgrowth, promoting the extension of neuronal projections to levels comparable to those in ApoE3-expressing cells. chem960.comidrblab.netresearchgate.netresearchgate.netnih.govmdpi.com

Increase dendritic spine development and density in primary neurons from NSE-apoE4 transgenic mice, reaching levels similar to those observed in ApoE3-expressing neurons. idrblab.netresearchgate.netnih.govmdpi.com

In ApoE4/E4 astrocytes, this compound has been observed to reduce the pro-inflammatory phenotype. This includes a reduction in the levels of pro-inflammatory cytokines such as IL-6 and IL-8, and a significant induction of TAGLN3 expression.

Furthermore, studies in human induced pluripotent stem cell (hiPSC)-derived neurons have shown that this compound treatment can ameliorate other detrimental effects associated with ApoE4, including decreasing ApoE4 fragment levels, increasing the number of GABAergic neurons and GAD67 levels, reducing phosphorylated tau levels, and ameliorating detrimental effects on amyloid-beta (Aβ) production.

These findings collectively demonstrate that this compound, by targeting the specific intramolecular domain interaction of ApoE4 and correcting its structure and intracellular trafficking, can effectively reverse a range of cellular pathologies associated with ApoE4 expression in neuronal cells and astrocytes.

Rescue of Mitochondrial Motility Impairments in Neuronal Cells

Mitochondrial dysfunction, including impaired motility, is a notable consequence of apoE4 expression in neurons. Studies have shown that this compound can rescue these impairments in mitochondrial motility in neuronal cells. Specifically, this compound was shown to increase mitochondrial motility in PC12 cells expressing apoE4 with an EC₅₀ of <1 nM. nih.govacs.org It has also been shown to rescue impairments of mitochondrial motility in primary neurons from NSE-apoE4 transgenic mice at approximately 200 nM. nih.gov This corrective effect on mitochondrial transport is considered crucial for maintaining neuronal health and function.

Promotion of Neurite Outgrowth in Neural Cell Models (e.g., Neuro-2a cells)

ApoE4 expression is associated with reduced neurite outgrowth, a process essential for the formation of neuronal connections. This compound has demonstrated the ability to promote neurite outgrowth in neural cell models, such as Neuro-2a cells, that express apoE4. acs.orgnih.gov It has been shown to rescue apoE4-caused impairment of neurite outgrowth in Neuro-2a cells. researchgate.netchem960.com this compound also prevents impairments in neurite outgrowth induced by the expression of apoE4 in Neuro-2a cells. acs.org

Enhancement of Dendritic Spine Development in Primary Neurons from Transgenic Mice

Dendritic spines are critical structures for synaptic plasticity and cognitive function. Research indicates that apoE4 expression can impair dendritic spine development. This compound has been shown to enhance dendritic spine development in primary neurons, specifically in those derived from neuron-specific enolase (NSE)-apoE4 transgenic mice. nih.govacs.orgnih.govresearchgate.net Treatment with this compound (100 nM) increased dendritic spine development in these neurons to levels comparable with those in NSE-apoE3 primary neurons. nih.govresearchgate.net this compound rescued apoE4-induced impairments of dendritic spine development in primary neurons. nih.gov

Modulation of Cytochrome c Oxidase 1 (COX1) Levels in Primary Neurons

Cytochrome c Oxidase 1 (COX1), a key subunit of mitochondrial complex IV, is involved in cellular energy production. ApoE4 expression can lead to decreased levels of COX1. This compound has been found to modulate, specifically increase, COX1 levels in primary neurons. nih.govnih.govresearchgate.net In primary neurons from NSE-apoE4 transgenic mouse cortex and hippocampus, treatment with 200 nM this compound for 4 days resulted in an increase in COX1 levels by approximately 60%. nih.govresearchgate.net This restoration of COX1 levels suggests a positive impact on mitochondrial function and cellular respiration. nih.gov

Table 1: Summary of this compound Effects on Neuronal Cells

| Cellular Process | Model System | Observed Effect | Concentration/Conditions | Citation |

| Mitochondrial Motility | PC12 cells expressing apoE4 | Increased motility (rescued impairment) | EC₅₀ = <1 nM | acs.org |

| Mitochondrial Motility | Primary neurons from NSE-apoE4 transgenic mice | Rescued impairments | ~200 nM | nih.gov |

| Neurite Outgrowth | Neuro-2a cells expressing apoE4 | Promotion (rescued impairment) | Not specified (effective) | acs.orgnih.gov |

| Neurite Outgrowth | Cultured neurons | Rescued impairment | Not specified (effective) | chem960.com |

| Dendritic Spine Development | Primary neurons from NSE-apoE4 transgenic mice | Enhanced (increased to apoE3 levels) | 100 nM | nih.govresearchgate.net |

| Dendritic Spine Development | Primary neurons | Rescued impairment | Not specified (effective) | nih.gov |

| Cytochrome c Oxidase 1 (COX1) Levels | Primary neurons from NSE-apoE4 transgenic mice | Increased (~60% increase) | 200 nM for 4 days | nih.govresearchgate.net |

| Cytochrome c Oxidase 1 (COX1) Levels | Neuro-2a cells expressing apoE4 | Restored levels (EC₅₀ = 39 nM) | EC₅₀ = 39 nM | acs.org |

Comparative Mechanistic Insights with Related Small-Molecule Structure Correctors (e.g., GIND25, CB9032258)

This compound is a phthalazinone derivative and is categorized as a small-molecule structure corrector for apoE4. nih.govresearchgate.net It functions by directly binding to the 22-kDa amino-terminal region of apoE4, thereby blocking its intramolecular domain interactions. nih.gov This mechanism is shared with other small-molecule structure correctors like GIND25 and CB9032258. nih.govchem960.com

Comparatively, this compound has been established to be more potent than GIND25 in reversing the detrimental effects of apoE4. nih.gov PH-001 and this compound were identified as potent phthalazinones, showing enhanced potencies over CB9032258 in FRET assays. These compounds, including this compound, efficiently restored functional activities in secondary assays, such as mitochondrial motility, neurite outgrowth, and COX1 levels, in apoE4-expressing cells. CB9032258, another phthalazinone derivative, has also been shown to inhibit the domain interaction of apoE4 and promote neurite growth and restore mitochondrial COX1 levels and rescue impairments of mitochondrial motility and neurite outgrowth in apoE4-expressing neuronal cells. nih.govacs.orgresearchgate.net The structure-activity relationships of phthalazinone derivatives, including this compound and CB9032258, have been explored, demonstrating a correlation between their ability to inhibit domain interaction and their functional effects on neuronal cells. chem960.com

Preclinical Efficacy Studies of Ph-002 in Models of Apolipoprotein E4 Pathophysiology

In Vitro Functional Efficacy Assays

In vitro studies utilizing neuronal cell lines and primary neurons from transgenic mouse models have demonstrated the capacity of PH-002 to reverse key cellular deficits induced by ApoE4 expression.

Restoration of Neurite Outgrowth in Apolipoprotein E4-Expressing Neuro-2a Cells

ApoE4 expression in neuronal cells, such as Neuro-2a cells, leads to impaired neurite outgrowth compared to cells expressing ApoE3. nih.govresearchgate.net Treatment with this compound has been shown to rescue this deficit. In Neuro-2a cells expressing ApoE4, treatment with this compound at a concentration of 100 nM for 3 days stimulated neurite outgrowth to a level similar to that observed in cells expressing ApoE3. nih.gov This effect appears specific to ApoE4-expressing cells, as this compound did not significantly affect neurite outgrowth in cells expressing ApoE3. nih.gov The restoration of neurite outgrowth by this compound suggests its potential to ameliorate ApoE4-induced structural impairments in neurons. researchgate.netmedchemexpress.comnih.govcaymanchem.comtargetmol.comresearchgate.netevitachem.com

Enhancement of Dendritic Spine Density in Primary Hippocampal Neurons from Transgenic Mice

ApoE4 expression is associated with reduced dendritic spine density and impaired synaptogenesis in primary neuronal cultures and in the brains of transgenic mice. nih.govbiorxiv.orgfrontiersin.orgd-nb.info Studies using primary hippocampal neurons cultured from neuron-specific NSE-apoE4 transgenic mice have shown that this compound can enhance dendritic spine development. nih.govresearchgate.netmedchemexpress.comnih.govcaymanchem.comtargetmol.comresearchgate.net Treatment of these ApoE4-expressing primary neurons with this compound (100 nM) increased dendritic spine density to levels comparable with those observed in primary neurons from NSE-apoE3 transgenic mice. nih.govmedchemexpress.comnih.govresearchgate.net Consistent with its specific effect on ApoE4-related deficits, this compound did not affect the dendritic spine density of ApoE3-expressing neurons. nih.gov

Mitigation of Mitochondrial Dysfunction in Neuronal Cell Models

Mitochondrial dysfunction, including reduced mitochondrial motility and impaired respiratory function, is a known consequence of ApoE4 expression in neurons. researchgate.netresearchgate.netmedchemexpress.comnih.gov this compound has demonstrated efficacy in mitigating these mitochondrial impairments. It has been reported to rescue impairments of mitochondrial motility in ApoE4-expressing neuronal cells. researchgate.netmedchemexpress.comnih.govcaymanchem.comsigmaaldrich.comtargetmol.com In PC12 cells expressing ApoE4, this compound increased mitochondrial motility with an EC50 of less than 1 nM. caymanchem.com This suggests that this compound can help restore critical mitochondrial functions compromised by ApoE4.

Modulation of COX1 Expression in Primary Neurons derived from Transgenic Models

Cytochrome c oxidase subunit 1 (COX1), a key component of the mitochondrial respiratory chain complex IV, shows decreased levels in neurons expressing ApoE4. researchgate.netcaymanchem.com this compound treatment has been shown to modulate COX1 expression in primary neurons derived from NSE-apoE4 transgenic mice. medchemexpress.comnih.govsigmaaldrich.comtargetmol.comresearchgate.net After 4 days of treatment with this compound at a concentration of 200 nM, COX1 levels in these primary neurons were increased by approximately 60%. medchemexpress.comnih.govtargetmol.comresearchgate.net This restoration of COX1 levels indicates a beneficial effect of this compound on mitochondrial respiratory capacity in the context of ApoE4 pathophysiology.

Data from In Vitro Studies:

| Assay | Cell Model | ApoE4 Effect (vs ApoE3/Control) | This compound Effect (Concentration) | Outcome |

| Neurite Outgrowth | Neuro-2a cells expressing ApoE4 | Impaired | 100 nM | Restored to ApoE3 levels nih.govresearchgate.net |

| Dendritic Spine Density | Primary hippocampal neurons from NSE-apoE4 mice | Reduced | 100 nM | Increased to ApoE3 levels nih.govmedchemexpress.comnih.govresearchgate.net |

| Mitochondrial Motility | PC12 cells expressing ApoE4 | Reduced | <1 nM (EC50) | Increased motility caymanchem.com |

| COX1 Levels | Primary neurons from NSE-apoE4 mouse cortex/hippocampus | Decreased | 200 nM | Increased by ~60% after 4 days medchemexpress.comnih.govtargetmol.comresearchgate.net |

In Vivo Therapeutic Potential in Genetic Models of Apolipoprotein E4-Associated Neurological Deficits

Genetic models, such as transgenic mice expressing human ApoE4, are utilized to study the in vivo consequences of ApoE4 expression and evaluate potential therapeutic interventions for associated neurological deficits. These models often exhibit behavioral and cognitive impairments relevant to Alzheimer's disease. pnas.orgpnas.orgacs.org

Neuropathological Biomarker Analysis in Brain Tissue (e.g., synaptic markers, neuronal integrity)

Preclinical investigations into this compound have focused on its impact on several neuropathological biomarkers associated with ApoE4-mediated dysfunction. Studies in primary neurons derived from NSE-apoE4 transgenic mice have demonstrated that treatment with this compound leads to an increase in the levels of mitochondrial cytochrome c oxidase subunit 1 (COX1), a marker of mitochondrial function. nih.govresearchgate.netresearchgate.netresearchgate.net Specifically, treatment with 200 nM this compound for 4 days resulted in an approximate 60% increase in COX1 levels in primary neurons from the cortex and hippocampus of these mice. nih.govresearchgate.netresearchgate.net

This compound has also shown efficacy in improving synaptic integrity in ApoE4 models. It has been demonstrated to increase dendritic spine development in primary neurons from NSE-apoE4 transgenic mice to levels comparable to those observed in NSE-apoE3 primary neurons. nih.govresearchgate.netnih.gov Furthermore, this compound rescued impaired neurite outgrowth in ApoE4-expressing Neuro-2a cells and primary neurons, restoring neurite length to levels similar to those in cells expressing ApoE3. nih.govresearchgate.netnih.gov

Studies using human induced pluripotent stem cell (hiPSC)-derived neurons carrying the ApoE4 allele have provided further insights into the effects of this compound on neuronal populations and key AD-related pathologies. Treatment with this compound in these human neuronal models resulted in an increase in the number of GABAergic neurons and the levels of Glutamic acid decarboxylase 67 (GAD67), an enzyme involved in GABA synthesis, suggesting a protective effect on this vulnerable neuronal population. nih.govnih.govnih.govresearchgate.netresearchgate.netaip.org Additionally, this compound treatment led to a reduction in the levels of phosphorylated tau (p-tau) and a decrease in the production and secretion of amyloid-beta (Aβ) peptides in these human iPSC-derived neurons. nih.govnih.govnih.govresearchgate.netresearchgate.netaip.org A reduction in toxic ApoE4 fragments was also observed with this compound treatment in human iPSC-derived neurons. nih.govnih.govnih.govresearchgate.net

Beyond neuronal effects, this compound has been shown to modulate neuroinflammatory responses in ApoE4 models. In human ApoE4/E4 astrocytes, this compound treatment significantly reduced the pro-inflammatory phenotype, evidenced by decreased levels of inflammatory cytokines such as IL-6 and IL-8, and an increase in the expression of TAGLN3. biorxiv.orgbiorxiv.org

The following table summarizes some of the key findings from preclinical biomarker analyses:

| Biomarker | Model System | Observed Effect of this compound Treatment (Relative to ApoE4 Control) | Source(s) |

| COX1 Levels | Primary neurons (NSE-apoE4 mice) | Increased (~60%) | nih.govresearchgate.netresearchgate.netresearchgate.net |

| Dendritic Spine Development | Primary neurons (NSE-apoE4 mice) | Increased (comparable to ApoE3) | nih.govresearchgate.netnih.gov |

| Neurite Outgrowth | Neuro-2a cells, Primary neurons (NSE-apoE4 mice) | Rescued/Stimulated (comparable to ApoE3) | nih.govresearchgate.netnih.gov |

| GABAergic Neuron Numbers | Human iPSC-derived neurons (ApoE4/4) | Increased | nih.govnih.govnih.govresearchgate.netaip.org |

| GAD67 Levels | Human iPSC-derived neurons (ApoE4/4) | Increased | nih.govnih.govnih.govresearchgate.net |

| Phosphorylated Tau Levels | Human iPSC-derived neurons (ApoE4/4) | Reduced | nih.govnih.govnih.govresearchgate.netaip.org |

| Aβ Production/Secretion | Human iPSC-derived neurons (ApoE4/4) | Reduced | nih.govnih.govresearchgate.netaip.org |

| ApoE4 Fragmentation | Human iPSC-derived neurons (ApoE4/4) | Reduced | nih.govnih.govnih.gov |

| IL-6 Levels | Human ApoE4/E4 astrocytes | Reduced | biorxiv.orgbiorxiv.org |

| IL-8 Levels | Human ApoE4/E4 astrocytes | Reduced | biorxiv.orgbiorxiv.org |

| TAGLN3 Expression | Human ApoE4/E4 astrocytes | Increased | biorxiv.orgbiorxiv.org |

Application of Advanced Imaging Techniques for Structural and Functional Correlates

Preclinical studies investigating this compound have employed various imaging techniques to assess the structural and functional correlates of ApoE4 pathophysiology and the effects of this compound treatment. Microscopy has been a key technique utilized to visualize and quantify structural changes such as neurite outgrowth and dendritic spine density in neuronal cell cultures. nih.govresearchgate.netresearchgate.netnih.gov These imaging-based assessments provide direct visual evidence of this compound's ability to rescue ApoE4-induced deficits in neuronal morphology.

Functional correlates have also been explored through imaging-related techniques. For instance, studies have examined mitochondrial motility in neuronal cells expressing ApoE4 and the impact of this compound treatment on this dynamic process. nih.govresearchgate.netcaymanchem.com While the specific imaging methodology for mitochondrial motility is not always detailed, it typically involves live-cell imaging techniques.

Other advanced techniques used in these preclinical studies, while not strictly macro-imaging of brain structure or function (like MRI or PET), include Förster resonance energy transfer (FRET) assays to quantify ApoE4 domain interaction and confirm the mechanism of action of structure correctors like this compound. nih.govresearchgate.netcaymanchem.com Electron paramagnetic resonance (EPR) has also been used to demonstrate the direct binding of this compound to the amino-terminal domain of ApoE4. nih.govresearchgate.net Western blotting and ELISA, while biochemical assays, are often used in conjunction with imaging findings to provide a comprehensive picture of the molecular and cellular effects of this compound. nih.govnih.govnih.govresearchgate.netresearchgate.netresearchgate.netbiorxiv.orgaip.orgbiorxiv.org

While these studies provide valuable insights into the cellular and subcellular effects of this compound using advanced microscopy and related techniques, comprehensive in vivo neuroimaging studies (e.g., structural or functional MRI, PET) specifically investigating the effects of this compound on brain structure and function in live animal models of ApoE4 pathophysiology were not prominently featured in the search results.

Translational Relevance and Predictive Value of Preclinical Efficacy Findings

The preclinical efficacy findings for this compound in models of ApoE4 pathophysiology hold significant translational relevance. The use of model systems that recapitulate key aspects of human ApoE4-mediated cellular and molecular deficits, such as transgenic mice expressing human ApoE4 and human iPSC-derived neurons and astrocytes, enhances the predictive value of these studies for potential clinical outcomes. nih.govnih.govnih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netbiorxiv.orgnih.govaip.orgbiorxiv.org

The consistent observation across multiple model systems that this compound can ameliorate a range of ApoE4-induced pathologies – including synaptic dysfunction, mitochondrial deficits, tau phosphorylation, Aβ production, GABAergic neuron vulnerability, and neuroinflammation – supports the concept that targeting the aberrant structure of ApoE4 is a viable therapeutic strategy for ApoE4-related AD. nih.govnih.govnih.govnih.govresearchgate.netresearchgate.netbiorxiv.orgnih.govaip.orgbiorxiv.org The results serve as a proof of concept that pharmacological intervention with small molecule ApoE4 structure correctors can negate detrimental ApoE4 effects in neuronal cells. nih.gov

The application of human iPSC-derived neuronal models is particularly relevant for translation, as these systems can capture human-specific aspects of ApoE4 pathophysiology that may not be fully replicated in animal models. nih.gov The demonstration that this compound is effective in these human-relevant models strengthens the rationale for its further development as a potential therapeutic agent.

Toxicology and Safety Assessment in Preclinical Investigations of Ph-002

In Vitro Cytotoxicity and Viability Assays in Diverse Cell Lines

In vitro studies are fundamental to assessing the potential for a compound to cause direct harm to cells. For PH-002, investigations into its effects have been conducted in various cell lines, primarily focusing on neuronal models due to its role as an apolipoprotein (apo) E4 structure corrector.

Studies utilizing Neuro-2a neuroblastoma cells have explored the effects of this compound at concentrations such as 100 nM over a 72-hour incubation period in the context of its impact on apoE4 trafficking and related cellular functions selleckchem.com. Further research in Neuro-2a cells has also examined this compound's ability to prevent impairments in neurite outgrowth and dendritic spine development induced by ApoE4 expression caymanchem.com. The compound has also been studied in PC12 cells, with reported EC50 values below 1 nM for increasing mitochondrial motility in cells expressing ApoE4 caymanchem.com. Additionally, investigations in primary neurons from the cortex and hippocampus of NSE-apoE4 transgenic mice showed that this compound at 200 nM enhanced COX1 levels after 4 days of treatment targetmol.commedchemexpress.com.

In Vivo Acute and Subchronic Safety Evaluations in Rodent Models

In vivo studies in rodent models are crucial for evaluating the systemic effects of a compound, including potential organ toxicity and neurological impacts. These studies typically involve administering the compound to animals and monitoring various parameters over acute (single dose or short-term) and subchronic (repeated dose over a longer period) durations.

Based on the available information, while this compound has been utilized in a transgenic mouse model to study its effects on COX1 levels in primary neurons targetmol.commedchemexpress.com, detailed reports on comprehensive in vivo acute or subchronic toxicity studies specifically for this compound in rodent models, as per standard toxicological guidelines, were not found in the public domain. Such studies would typically include assessments of systemic toxicity, neurological safety, and organ-specific effects.

Systemic Toxicity Profiles

Evaluation of systemic toxicity in preclinical rodent studies involves monitoring general health indicators, body weight changes, food consumption, and clinical observations for any signs of adverse effects. Hematological and biochemical parameters are also typically assessed to detect potential impacts on blood composition and organ function. Specific data detailing these endpoints for this compound in acute or subchronic rodent studies were not available in the consulted literature.

Neurological Safety Assessments

Neurological safety assessments in vivo evaluate a compound's potential to cause adverse effects on the nervous system. This can involve observing behavioral changes, conducting functional observational battery tests, and histopathological examination of nervous tissues. While this compound is studied for its effects in neuronal contexts related to ApoE4 selleckchem.comcaymanchem.comtargetmol.combiorxiv.orgsigmaaldrich.commedchemexpress.com, comprehensive toxicological evaluations specifically assessing potential adverse neurological effects unrelated to its intended target modulation in rodent models were not found.

Organ-Specific Histopathological and Biochemical Analyses

Histopathological examination of tissues and organs is a cornerstone of in vivo toxicity studies, allowing for the identification of microscopic changes indicative of compound-induced damage. Biochemical analyses of organ function markers in serum or tissue can provide further evidence of toxicity. Detailed data from such analyses for specific organs following administration of this compound in rodent models were not available in the consulted literature. Standard preclinical safety assessments would typically include evaluation of major organs such as the liver, kidneys, heart, lungs, and reproductive organs.

Genotoxicity and Mutagenicity Screening

Genotoxicity and mutagenicity tests are conducted to determine if a compound can cause damage to genetic material (DNA) or induce mutations. These studies are crucial for assessing the potential carcinogenic or heritable effects of a compound. Common assays include the Ames test for bacterial reverse mutation, in vitro chromosomal aberration tests in mammalian cells, and in vivo micronucleus tests in rodents. juniperpublishers.comwikipedia.orgconicet.gov.areuropa.eu

Specific data on the genotoxic or mutagenic potential of this compound from standard screening assays were not found in the publicly available information.

Comprehensive Analysis of Potential Off-Target Effects

Analyzing potential off-target effects is essential to understand if a compound interacts with biological targets other than its primary intended target, which could lead to unintended pharmacological effects or toxicity. For this compound, its primary known activity is as a structure corrector for apolipoprotein E4, disrupting intramolecular domain interactions caymanchem.comsigmaaldrich.commedchemexpress.com.

Considerations for Long-Term Safety Profile based on Preclinical Data

Content for this section cannot be generated as no specific preclinical toxicology data, including long-term safety considerations, for the compound "this compound" were identified in the conducted searches.

Translational Research Considerations and Future Drug Development Strategies for Ph-002

Rationale for Targeting Apolipoprotein E4 with PH-002 in Neurodegenerative Diseases (e.g., Alzheimer's Disease)

Apolipoprotein E (ApoE) is a key lipid-binding protein involved in lipoprotein metabolism and transport in both the periphery and the brain. In humans, the APOE gene has three major alleles: ε2, ε3, and ε4. The ApoE4 isoform is the strongest genetic risk factor for late-onset Alzheimer's disease (AD) nih.gov. While the exact mechanisms by which ApoE4 contributes to AD pathogenesis are still being elucidated, evidence suggests it is involved in multiple pathways, including impaired amyloid-beta (Aβ) deposition and clearance, increased tau phosphorylation and tangle formation, synaptic dysfunction, and exacerbated neuroinflammation nih.gov.

A distinguishing feature of the ApoE4 isoform is its propensity for an intramolecular domain interaction between its amino- and carboxyl-terminal regions. This interaction is thought to lead to a "molten globule" conformation that differs from the more stable structures of ApoE2 and ApoE3. This structural difference is hypothesized to underlie the pathological effects of ApoE4, such as impaired intracellular trafficking, mitochondrial dysfunction, and increased susceptibility to neuronal damage nih.govnih.gov.

This compound is a phthalazinone-derived compound that has been shown to directly bind to the amino-terminal region of ApoE4, specifically interfering with this intramolecular domain interaction sigmaaldrich.comevitachem.com. By blocking this interaction, this compound is proposed to correct the aberrant structure of ApoE4, rendering it more similar to the ApoE3 isoform and potentially mitigating its detrimental effects nih.govbiorxiv.org.

Preclinical studies have demonstrated that this compound can reverse several ApoE4-specific cellular impairments. For instance, it has been shown to restore the endoplasmic reticulum and Golgi apparatus transit of ApoE4 in cultured neurons to levels comparable to those of ApoE3 nih.govnih.gov. This compound has also been reported to rescue ApoE4-caused impairment of neurite outgrowth and synaptogenesis in cultured neurons nih.govmedchemexpress.com. Furthermore, studies in primary neurons from NSE-ApoE4 transgenic mice indicated that this compound treatment increased levels of mitochondrial complex IV subunit 1 (COX1) and promoted dendritic spine development nih.govmedchemexpress.com. The ability of this compound to directly engage ApoE4 and reverse these cellular and functional deficits in preclinical models provides a strong rationale for targeting ApoE4 with this compound as a therapeutic strategy for neurodegenerative diseases linked to the ApoE4 genotype, particularly AD nih.govnih.gov.

Biomarker Discovery and Validation for Clinical Translation

Biomarkers play a critical role in the clinical translation of potential neurotherapeutics like this compound. They can be used to assess target engagement, monitor disease progression, evaluate therapeutic efficacy, and stratify patient populations news-medical.netseejph.com. The discovery and validation of appropriate biomarkers are essential steps in the drug development process.

Development of Pharmacodynamic Biomarkers for Target Engagement

Pharmacodynamic (PD) biomarkers are indicators that demonstrate that a drug has reached its target and is exerting a biological effect atlasantibodies.combitesizebio.com. For this compound, PD biomarkers are needed to confirm that the compound is engaging with ApoE4 in the central nervous system (CNS) and modifying its structure or function as intended.

Given that this compound is designed to disrupt the intramolecular domain interaction of ApoE4, a relevant PD biomarker could involve measuring changes in ApoE4 conformation or its interaction with other proteins or lipids following treatment. Techniques that can assess protein structure and interactions in biological samples would be valuable in this context.

Another approach to developing PD biomarkers involves assessing the downstream biological effects of ApoE4 structure correction. Preclinical data show that this compound improves intracellular trafficking of ApoE4, increases COX1 levels, and enhances neurite outgrowth and dendritic spine development nih.govnih.govmedchemexpress.com. Measuring these specific cellular and molecular changes in relevant biological samples (e.g., cerebrospinal fluid (CSF) or potentially even peripheral samples if they reflect CNS changes) from treated individuals could serve as PD biomarkers of target engagement and functional impact. For example, changes in the levels or localization of proteins involved in ApoE4 trafficking or mitochondrial function could be explored as PD biomarkers.

Identification of Biomarkers Reflecting Disease Modification and Therapeutic Efficacy

Biomarkers reflecting disease modification and therapeutic efficacy are crucial for assessing whether a treatment is slowing or halting the underlying pathological processes of a neurodegenerative disease and providing clinical benefit nih.gov. These biomarkers should ideally correlate with clinical outcomes.

In the context of ApoE4-associated neurodegenerative diseases like AD, relevant disease modification biomarkers include those related to amyloid pathology (e.g., Aβ42, Aβ40, Aβ42/Aβ40 ratio), tau pathology (e.g., total tau, phosphorylated tau species like p-tau181 and p-tau217), neuroinflammation (e.g., glial fibrillary acidic protein (GFAP), neurofilament light chain (NfL)), and synaptic dysfunction news-medical.netnih.govcogrx.comworldwide.comannlabmed.org. Changes in the levels of these biomarkers in biofluids like CSF or blood are often used to track disease progression and assess the impact of therapeutic interventions news-medical.networldwide.comannlabmed.org.

For this compound, biomarkers of disease modification could include those that show a favorable change (e.g., reduced tau phosphorylation, decreased neuroinflammation markers, improved Aβ clearance) in treated individuals compared to placebo. The identification and validation of these biomarkers would require well-designed clinical trials with robust biofluid collection and analysis. Correlation of changes in these biomarkers with clinical endpoints, such as cognitive assessments (e.g., CDR-SB, EMACC) biospace.com, would be essential to establish their utility as indicators of therapeutic efficacy nih.gov.

Methodological Approaches for Biomarker Analysis and Detection (e.g., High-Performance Liquid Chromatography, Proteomics, Spatial Biology)

A variety of methodological approaches are employed for the analysis and detection of biomarkers in neurodegenerative disease research. The choice of method depends on the nature of the biomarker and the biological sample being analyzed.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying various components in a mixture. It can be coupled with different detectors, such as mass spectrometry (LC-MS), to provide highly sensitive and specific analysis of small molecules, peptides, and proteins. LC-MS-based methods, particularly those utilizing tandem mass tag (TMT) labeling for multiplexed protein quantification, are increasingly applied in biomarker discovery and validation studies, including those in AD biorxiv.org. These methods allow for the simultaneous measurement of a large number of proteins in biological fluids like CSF, providing a comprehensive view of the proteomic landscape and enabling the identification of potential pharmacodynamic and disease modification biomarkers biorxiv.org.

Proteomics, the large-scale study of proteins, encompasses various techniques beyond LC-MS, such as Western blotting, ELISA, and protein arrays. These methods are routinely used to quantify specific protein biomarkers in biofluids and tissue samples nih.gov. For example, Western blotting was used to demonstrate that this compound treatment increased COX1 levels in primary neurons nih.gov. ELISA is commonly used for quantifying established biomarkers like Aβ and tau species in CSF and blood cogrx.comworldwide.com.

Spatial biology techniques, such as immunohistochemistry and in situ hybridization, allow for the visualization and analysis of biomarkers within their tissue context. While perhaps less directly applicable to fluid biomarkers, these methods are invaluable for understanding the cellular and regional distribution of ApoE4 and the impact of this compound treatment on neuronal and glial populations in preclinical studies using animal models or post-mortem human brain tissue. For instance, immunohistochemistry could be used to assess the localization of ApoE4 within neurons or glia or to quantify markers of synaptic density or neuroinflammation in brain tissue from treated animals.

The integration of data from these diverse methodological approaches is crucial for comprehensive biomarker discovery and validation efforts for this compound.

Challenges and Opportunities in Translational Research for Neurotherapeutics

Translational research in neurodegenerative diseases faces significant challenges, contributing to the high failure rate of drug candidates in clinical trials frontiersin.orgoup.com. However, advancements in our understanding of disease mechanisms, coupled with technological innovations, present new opportunities.

Bridging Preclinical Efficacy to Human Clinical Outcomes and Predictive Value of Animal Models

A major challenge in neurotherapeutics is the often-observed disconnect between promising preclinical results and successful clinical translation frontiersin.orgoup.comnih.govoup.com. Animal models, particularly genetically modified rodents, have been instrumental in elucidating disease mechanisms and testing potential therapies frontiersin.orgeuropa.eu. However, their predictive value for human clinical outcomes in complex neurodegenerative diseases like AD is limited oup.comnih.govoup.com.

Several factors contribute to this challenge:

Complexity of Human Diseases: Neurodegenerative diseases are often multifactorial, involving complex interactions between genetic, environmental, and lifestyle factors. Animal models typically recapitulate only certain aspects of the human condition oup.comnih.govfrontiersin.org.

Differences in Disease Progression: The onset and progression of neurodegeneration can differ significantly between animal models and humans oup.com.

Species Differences: There are inherent biological differences between species that can affect drug metabolism, distribution, and target response oup.com.

Study Design and Rigor: Variations in preclinical study design, lack of blinding, and insufficient statistical power can contribute to irreproducible results oup.com.

For this compound, preclinical studies in cultured cells and transgenic mouse models have provided evidence of its mechanism of action and beneficial effects on cellular and neuronal function nih.govnih.govmedchemexpress.com. However, translating these findings to human clinical efficacy requires careful consideration of the limitations of these models.

Opportunities to improve the predictive value of preclinical research include:

Developing More Complex and Relevant Models: Utilizing induced pluripotent stem cell (iPSC)-derived human neurons and glial cells, organoids, and more complex animal models that better mimic the genetic and pathological heterogeneity of human diseases can enhance translational relevance frontiersin.org.

Focusing on Target Engagement and Pathway Modulation: Instead of solely relying on disease phenotype rescue in animal models, prioritizing the demonstration of target engagement and modulation of relevant biological pathways that are conserved between species can provide stronger support for clinical translation oup.comalector.com.

Improving Preclinical Study Design: Implementing rigorous study designs, including randomization, blinding, and appropriate statistical analysis, is essential for increasing the reliability of preclinical data oup.com.

Utilizing Translational Biomarkers: Integrating the use of translational biomarkers that can be measured in both preclinical models and human subjects can help bridge the gap and provide early indications of potential clinical efficacy news-medical.netnih.gov. Biomarkers of target engagement and pathway modulation are particularly valuable in this regard frontiersin.orgalector.comcaymanchem.com.

Bridging the gap between preclinical efficacy and human clinical outcomes for this compound will require a strategic approach that combines rigorous preclinical validation with the judicious use of translational biomarkers and well-designed clinical trials.

Methodological Rigor in Preclinical Study Design to Enhance Translational Predictability

Ensuring methodological rigor in preclinical study design is paramount for enhancing the translational predictability of drug candidates like this compound. Preclinical research serves as a critical phase informing decisions about future drug development. ahajournals.org For compounds targeting complex neurological conditions associated with ApoE4, this involves carefully designed experiments using relevant models that can recapitulate key aspects of the human disease.

Studies on this compound have utilized several preclinical models to investigate its effects. These include human induced pluripotent stem cell (iPSC)-derived neurons, Neuro-2a cells stably expressing ApoE3 or ApoE4, and primary neurons from neuron-specific NSE-ApoE4 transgenic mice. researchgate.netmedchemexpress.comtargetmol.comnih.gov These models allow for the assessment of this compound's impact on various ApoE4-mediated pathologies, such as the reduction of toxic ApoE4 fragments, modulation of GABAergic neurons and GAD67 levels, and effects on hyperphosphorylated tau and Aβ production. researchgate.netresearchgate.net

Detailed research findings from preclinical studies on this compound highlight its effects on neuronal function. For instance, this compound has been shown to restore endoplasmic reticulum and Golgi apparatus transit of ApoE4 in cultured neurons to levels equivalent to ApoE3. nih.govnih.gov It has also been demonstrated to rescue ApoE4-caused impairment of neurite outgrowth in Neuro-2a cells and dendritic spine development in mouse primary hippocampal neurons. researchgate.netresearchgate.netnih.gov Furthermore, treatment with this compound increased COX1 levels in primary neurons from NSE-ApoE4 transgenic mouse cortex and hippocampus. researchgate.netnih.govresearchgate.netmedchemexpress.com

To enhance translational predictability, preclinical studies with this compound have employed various assays. A high-throughput, cell-based FRET (Förster Resonance Energy Transfer) assay has been used as a primary screen to quantify changes in ApoE4 domain interaction. researchgate.netnih.gov This is complemented by a panel of secondary cell- and function-based assays in neuronal cells, including assessments of mitochondrial motility, neurite outgrowth, and dendritic spine development. researchgate.netnih.govresearchgate.netnih.gov Direct binding of this compound to the ApoE4 amino-terminal domain has been demonstrated through techniques like Electron Paramagnetic Resonance (EPR). researchgate.netnih.gov

The concentration-dependent effects observed in these assays, such as the FRET IC50 of 116 nM for this compound, provide quantitative data crucial for understanding potency and guiding further development. sigmaaldrich.commedchemexpress.comtargetmol.com Correlation between the potency in inhibiting domain interaction (FRET assay) and the ability to restore mitochondrial function (mtCOX1 assay) has also been observed for phthalazinone analogs, including this compound, reinforcing the link between structural correction and functional rescue. researchgate.net

While preclinical models provide valuable insights, challenges remain in accurately predicting human outcomes. nih.govacs.org Mechanistic differences between animal models and humans, limitations in disease representation, and the homogeneous nature of animal populations can contribute to translational failures. acs.org Addressing these limitations requires robust and reproducible methods that cover the entire research pipeline, from hypothesis generation to clinical evaluation. nih.gov

Overcoming Translational Barriers in Central Nervous System Drug Development

Central Nervous System (CNS) drug development is characterized by a high attrition rate, partly due to significant translational barriers. researchgate.net A major challenge is achieving effective drug delivery to the CNS, which requires overcoming both systemic and brain barriers, notably the blood-brain barrier (BBB). cambridge.orgmdpi.com The BBB, formed by specialized brain capillaries with tight junctions and surrounded by astrocytic projections, limits the passage of many compounds into the brain. cambridge.orgmdpi.com

For a compound like this compound, intended to act on neuronal ApoE4 within the CNS, efficient brain penetration is critical. While the search results highlight this compound's effects in cultured neurons and in transgenic mouse models, specific data on its pharmacokinetics, including BBB permeability, are not extensively detailed in the provided snippets. However, the fact that studies were conducted using in vivo mouse models suggests that this compound, or related compounds, can achieve relevant concentrations in the brain tissue to exert their effects. researchgate.netnih.govresearchgate.nettargetmol.comnih.gov

Overcoming CNS translational barriers involves several strategies. These include developing drug formulations and administration options that enhance brain exposure, such as utilizing nanocarriers, nanoparticles, or peptide vectors. mdpi.comresearchgate.net Modulation of receptors and efflux transporters at the BBB can also be employed to increase brain uptake. mdpi.com Intranasal administration is another non-invasive route being explored to bypass the BBB. mdpi.comresearchgate.net

Beyond drug delivery, improving the predictivity of preclinical models is crucial. researchgate.net This involves utilizing more human-relevant systems, such as advanced in vitro models and in silico mechanistic models, and potentially incorporating artificial intelligence and machine learning to improve translational success. acs.org Addressing the lack of standardized methods and the need for accurate reporting, including negative results, are also vital steps in enhancing the predictive validity of preclinical research. nih.gov

Strategic Approaches for Early-Phase Clinical Investigations of Apolipoprotein E4 Modulators

Strategic approaches for early-phase clinical investigations of ApoE4 modulators like this compound must carefully consider the unique aspects of targeting ApoE4 and the challenges of CNS drug development. ApoE4 is a well-established genetic risk factor for LOAD, and modulating its pathological effects is a promising therapeutic strategy. frontiersin.orgmdpi.com

Early-phase clinical trials aim to evaluate the safety, tolerability, and preliminary efficacy of a drug candidate in humans. For an ApoE4 modulator, demonstrating target engagement within the CNS is a critical early step. This could involve using biomarkers to confirm that the compound is reaching the brain and interacting with ApoE4 as intended. While specific clinical trial data for this compound are not available in the provided search results, the research highlights its mechanism of action in modulating ApoE4 structure and function in preclinical models. sigmaaldrich.comevitachem.comresearchgate.netmedchemexpress.comtargetmol.com

Given that ApoE4 is strongly linked to AD risk and pathology, early clinical investigations might focus on patient populations enriched for the ApoE4 allele, such as ApoE4/4 homozygotes, who are at a significantly higher risk and tend to progress more quickly. mdpi.comalzheon.com This approach can help to more efficiently assess the potential therapeutic effects in a population most likely to benefit.

Biomarkers play a crucial role in early-phase clinical trials for CNS disorders. nih.gov For ApoE4 modulators, biomarkers could include measures of ApoE4 fragmentation, amyloid-beta (Aβ) production, tau phosphorylation, synaptic function, or mitochondrial health, reflecting the preclinical findings observed with this compound. researchgate.netresearchgate.net Neuroimaging techniques, such as MRI to assess brain atrophy, could also provide valuable data on potential neuroprotective effects. alzheon.com

The design of early-phase trials should also consider the complex and multifactorial nature of diseases like AD. frontiersin.org While targeting ApoE4 structure with small molecules like this compound represents a direct approach, future therapeutic strategies might involve combination therapies or approaches that modulate other aspects of ApoE biology, such as ApoE levels or lipidation. frontiersin.orgmdpi.com

The experience from clinical trials of other ApoE-targeted therapies or structure correctors, even in different disease contexts, can provide valuable lessons for the development of this compound. For example, clinical trials of structure correctors like VX-809 and synergists like VX-770, while not directly related to ApoE4 modulation for AD, highlight the complexities and outcomes in translating structure-correcting approaches to the clinic. researchgate.net Similarly, trials of antisense oligonucleotides (ASOs) targeting ApoE expression or other AD-related targets demonstrate the potential and challenges of different therapeutic modalities in CNS disorders. frontiersin.orgmdpi.com

Ultimately, successful early-phase clinical investigations for this compound will require a strategic approach that builds upon rigorous preclinical data, addresses CNS delivery challenges, utilizes relevant biomarkers, and carefully selects patient populations to maximize the chances of demonstrating clinical proof-of-concept.

Mechanisms of Potential Resistance and Optimization of Therapeutic Strategies for Ph-002

Theoretical Frameworks for Acquired Cellular Resistance in Neurodegenerative Contexts

Acquired cellular resistance in the context of neurodegenerative diseases treated with small molecules like PH-002 could theoretically arise through several mechanisms, drawing parallels from resistance observed in other therapeutic areas, such as cancer or infectious diseases, adapted to the specific cellular and molecular environment of the brain.

One theoretical framework involves alterations in the target protein, ApoE4. While this compound aims to correct the conformation of ApoE4 by binding to its N-terminal region, mutations or post-translational modifications in this binding site could potentially reduce the affinity or efficacy of this compound binding. Such alterations might arise spontaneously in a subset of cells or be selected for under therapeutic pressure.

Another framework relates to changes in cellular uptake, metabolism, or efflux of this compound. Cells could develop mechanisms to reduce the intracellular concentration of the compound, for instance, by upregulating efflux pumps or altering metabolic enzymes that break down this compound.

Furthermore, adaptive signaling pathways could be activated, compensating for the effects of ApoE4 modulation by this compound. The complex interplay of pathways downstream of ApoE4, involving lipid metabolism, inflammation, and protein handling, could allow for cellular adaptation that bypasses the therapeutic effect of conformational correction. For example, if this compound primarily addresses the conformational issues of ApoE4 impacting Aβ or tau pathology, cells might upregulate alternative pathways that promote aggregation or impair clearance of these proteins.

The neuroinflammatory environment, a significant component of neurodegeneration, could also play a role in resistance. Chronic inflammation can alter cellular phenotypes and signaling, potentially creating a milieu where the corrective effects of this compound are diminished or overridden by pro-inflammatory signals. mdpi.comportlandpress.comnih.gov

Finally, the heterogeneity of cell types involved in neurodegeneration (neurons, astrocytes, microglia) and their varying expression levels and handling of ApoE4 and this compound could contribute to differential responses and potential resistance in specific cell populations.

Strategies for Sustained Efficacy of Apolipoprotein E4 Modulators

Maintaining the sustained efficacy of ApoE4 modulators like this compound in the long-term treatment of neurodegenerative diseases requires proactive strategies addressing potential resistance mechanisms and the progressive nature of the diseases.

One strategy involves optimizing the pharmacological properties of ApoE4 modulators to ensure adequate and sustained concentration at the target site within the brain. This includes considering factors like blood-brain barrier permeability, metabolic stability, and intracellular distribution.

Another approach focuses on preventing or overcoming alterations in the ApoE4 target. While directly preventing mutations is not feasible, understanding the structural basis of this compound binding and how potential modifications might impact it could inform the design of next-generation modulators with broader or more robust binding characteristics.

Addressing cellular adaptive responses could involve identifying and simultaneously targeting key downstream pathways that might compensate for ApoE4 modulation. This could include interventions aimed at improving protein clearance mechanisms (e.g., autophagy, lysosomal function), reducing neuroinflammation, or enhancing synaptic function, which are often compromised in ApoE4 carriers. mdpi.comportlandpress.comnih.gov

Given the role of ApoE4 in disrupting lipid metabolism, strategies to improve lipid handling and transport in the brain could also complement the action of ApoE4 modulators and contribute to sustained efficacy. frontiersin.orgmdpi.com

Monitoring biomarkers of ApoE4 conformation, downstream pathway activity, and pathological hallmarks (Aβ, tau, neuroinflammation markers) over time could help detect early signs of reduced efficacy or the emergence of resistance, allowing for potential adjustments in therapeutic strategy.

Potential for Combination Therapeutic Approaches to Enhance Efficacy and Overcome Adaptive Responses

The complex multifactorial nature of neurodegenerative diseases and the potential for adaptive resistance suggest that combination therapeutic approaches involving this compound and other agents could offer enhanced efficacy and help overcome adaptive responses. d-nb.infonews-medical.netnih.govmdpi.comthieme-connect.comdovepress.com

Combining an ApoE4 modulator like this compound with therapies targeting other key pathological pathways could provide a more comprehensive attack on the disease. For instance, combining this compound with agents that promote the clearance of amyloid-beta or tau aggregates could address multiple core pathologies simultaneously. d-nb.infonih.govmdpi.com

Another potential combination strategy involves pairing this compound with anti-inflammatory agents to mitigate the detrimental effects of neuroinflammation driven by ApoE4 and other factors. mdpi.comportlandpress.comnih.gov This could create a more favorable cellular environment for this compound to exert its corrective effects.

Given the observed impact of ApoE4 on mitochondrial function and intracellular trafficking, combining this compound with therapies aimed at improving mitochondrial health or restoring proper cellular transport mechanisms could also be synergistic. sigmaaldrich.comnih.gov

Furthermore, combining this compound with strategies that enhance neuronal resilience and synaptic plasticity could help preserve neuronal function despite ongoing pathological processes. This might include approaches targeting neurotrophic factors or pathways involved in synaptic maintenance and repair. mdpi.comfrontiersin.orgjkslms.or.kr

The rationale for combination therapy is that targeting different nodes in the disease network simultaneously may prevent or delay the emergence of resistance mechanisms that could arise when only a single pathway is modulated. d-nb.infonews-medical.netnih.gov Preclinical studies evaluating the efficacy of such combinations in relevant models would be crucial to determine their potential benefits and identify optimal therapeutic regimens. d-nb.infonews-medical.netautobahntx.comdrugdiscoverynews.combiospace.com

Data Table 1: Preclinical Findings with this compound

| Model System | Observed Effect of this compound | Reference |

| Human cell line expressing ApoE4 | Decreased ApoE4 fragmentation, increased GABAergic neurons, reduced p-tau and Aβ levels. | nih.gov |

| iPSC-derived neurons (ApoE4) | Restoration of physiological Aβ40/Aβ42 ratios, decreased pTau levels. | mdpi.com |

| Primary neurons from NSE-ApoE4 mice | Restored mitochondrial function, elevated COX1 levels, rescued mitochondrial motility. | sigmaaldrich.com |

| Cultured neurons | Restored intracellular trafficking of ApoE4 (ER and Golgi). | sigmaaldrich.comnih.gov |

| Human ApoE4/E4 knock-in astrocytes | Significantly reduced pro-inflammatory phenotype. | biorxiv.org |

| Neuro-2a cells expressing ApoE4 | Stimulated neurite outgrowth. | nih.gov |

| Hippocampal neurons from NSE-ApoE4 mice | Increased dendritic spine density. | nih.gov |

Data Table 2: Theoretical Resistance Mechanisms and Counter-Strategies

| Theoretical Resistance Mechanism | Potential Counter-Strategy |

| Alterations in ApoE4 binding site | Design of next-generation modulators with broader binding or targeting different ApoE4 sites. |

| Increased efflux or altered metabolism of this compound | Optimization of pharmacokinetic properties, co-administration with efflux pump inhibitors. |

| Activation of compensatory downstream pathways | Combination therapy targeting multiple pathways (e.g., protein clearance, inflammation). |

| Changes in cellular phenotype due to neuroinflammation | Combination therapy with anti-inflammatory agents. |

| Heterogeneity of cellular response across brain cell types | Targeted delivery strategies, cell-specific combination therapies. |

Emerging Research Directions and Future Perspectives for Ph-002

Development of Advanced In Vitro and In Vivo Models for Complex Apolipoprotein E4 Pathologies (e.g., humanized models, iPSC-derived cellular systems)

The development of more sophisticated model systems is crucial for a comprehensive understanding of PH-002's effects on complex ApoE4 pathologies. Current research has utilized human induced pluripotent stem cell (iPSC)-derived neurons and transgenic mouse models expressing human ApoE4. researchgate.netnih.govresearchgate.net These models have been instrumental in demonstrating that this compound can reduce toxic ApoE4 fragments, increase GABAergic neurons, enhance GAD67 levels, and decrease hyperphosphorylated tau and amyloid-β (Aβ) production in human neurons. researchgate.net Furthermore, this compound has been shown to improve neurite outgrowth and dendritic spine development in mouse primary hippocampal neurons expressing ApoE4. researchgate.net

Future directions involve the creation of more complex humanized models that better recapitulate the intricate interplay between different cell types in the brain, such as neurons, astrocytes, microglia, and the cerebrovasculature, all of which are affected by ApoE4. researchgate.netbiorxiv.org iPSC-derived cellular systems, including co-culture and tri-culture models, offer a powerful platform to study these interactions and the impact of this compound on cellular communication and function within a more physiologically relevant context. researchgate.net Advanced in vivo models, such as those with targeted expression of human ApoE isoforms in specific brain cell types or models that integrate peripheral ApoE effects, are also essential for evaluating the systemic impact and therapeutic potential of this compound. researchgate.net

Integration of "Omics" Technologies for Comprehensive Mechanistic Understanding of this compound's Effects

Integrating "Omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, is vital for a comprehensive understanding of the molecular mechanisms underlying this compound's effects. frontiersin.orgmdpi.com While studies have shown that this compound can restore mitochondrial cytochrome c oxidase subunit 1 (COX1) levels in ApoE4-expressing neurons and influence pathways related to neurite outgrowth and synaptogenesis, a complete molecular profile of its actions is still emerging. researchgate.netnih.gov

Future research will likely employ multi-omics approaches to identify the full spectrum of genes, proteins, and metabolic pathways modulated by this compound in different cell types and model systems relevant to ApoE4 pathology. frontiersin.orgnih.gov This could involve analyzing changes in gene expression patterns (transcriptomics), protein abundance and modifications (proteomics), and metabolite profiles (metabolomics) in response to this compound treatment. Such integrated analyses can reveal complex regulatory networks and provide deeper insights into how this compound corrects ApoE4-induced deficits at a systems level. frontiersin.orgmdpi.com Data from these studies can help identify novel biomarkers of treatment response and potential off-target effects.

Role of Artificial Intelligence and Machine Learning in Optimizing this compound-like Compound Discovery and Development

Artificial intelligence (AI) and machine learning (ML) are increasingly playing a transformative role in drug discovery and development, and their application to the identification and optimization of this compound-like compounds holds significant potential. mednexus.orgnih.govnptel.ac.inannualreviews.orgharvard.edu AI/ML algorithms can analyze vast datasets of chemical structures and biological activities to predict potential drug candidates with desired properties, such as high affinity for the ApoE4 interaction domain and favorable pharmacokinetic profiles. mednexus.orgnih.gov